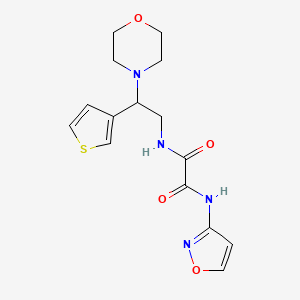

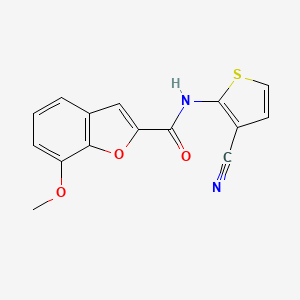

8-ethoxy-N-(4-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

8-ethoxy-N-(4-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as "chromenone" and has been found to exhibit a range of biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthesis Methods : The compound 8-ethoxy-N-(4-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide is synthesized through various methods. For example, Zhu et al. (2014) described a rapid synthetic method for a related compound, 4-Oxo-4H-chromene-3-carboxylic acid, an important intermediate in many biologically active compounds, through a two-step process including Vilsmeier reaction and oxidation (Zhu et al., 2014).

Molecular Structure and Analysis : Studies on molecular structure and conformation are crucial. Reis et al. (2013) focused on the structural analysis of similar compounds, highlighting the anti-rotamer conformation about the C-N bond and the positional relationship of the amide O atom with the O atom of the pyran ring (Reis et al., 2013).

Crystallography : Crystallographic studies by Gomes et al. (2015) on N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides provide insights into the planar molecular structure and anti conformations, which are essential for understanding the physical and chemical behavior of such compounds (Gomes et al., 2015).

Biological and Medicinal Research

Anticancer Properties : Yin et al. (2013) identified 6-bromo-8-ethoxy-3-nitro-2H-chromene as a potent antitumor agent in vitro, suggesting the potential of related compounds in cancer treatment. This compound showed potent antiproliferative activities against a panel of tumor cell lines and was effective in blocking AKT phosphorylation and inducing cancer cell apoptosis (Yin et al., 2013).

Drug Resistance and Synergy : Das et al. (2009) discussed the use of a stable analogue of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate in mitigating drug resistance and synergizing with various cancer therapies in leukemia cells. This points to the potential of similar compounds in overcoming multiple drug resistance in cancer (Das et al., 2009).

GPR35 Agonist : The development and characterization of 6-bromo-8-(4-[(3)H]methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic Acid, a selective GPR35 agonist, by Thimm et al. (2013) highlight the relevance of chromene derivatives in studying orphan G protein-coupled receptors, which are critical targets in drug discovery (Thimm et al., 2013).

Chemical and Catalytic Applications

Catalysis and Synthesis : The work of Ilies et al. (2017) on iron/zinc-co-catalyzed directed arylation and alkenylation of C(sp3)–H bonds using organoborates is relevant. This research indicates the potential use of chromene derivatives in advanced catalytic processes (Ilies et al., 2017).

Antioxidant and Antibacterial Agents : Subbareddy et al. (2017) synthesized indolyl-4H-chromene-3-carboxamides with antioxidant and antibacterial properties. This suggests the versatility of chromene derivatives in developing new pharmacologically active compounds (Subbareddy et al., 2017).

Eigenschaften

IUPAC Name |

8-ethoxy-N-(4-ethylphenyl)-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c1-3-13-8-10-15(11-9-13)21-19(22)16-12-14-6-5-7-17(24-4-2)18(14)25-20(16)23/h5-12H,3-4H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDGYWPQWSFOZHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=CC3=C(C(=CC=C3)OCC)OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2599151.png)

![2-((2-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2599152.png)

![6-Tert-butyl-2-[1-[2-(4-fluorophenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2599153.png)

![1-(4-Methoxy-2-methylphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B2599157.png)

![1-(4-bromophenyl)-2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}ethanone](/img/structure/B2599158.png)

![1-([1,3]Thiazolo[5,4-b]pyridin-2-yl)piperidine-4-carboxamide](/img/structure/B2599161.png)

![1-[2-(2-Fluorophenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2599164.png)

![tert-butyl N-[(4,4-dimethylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B2599167.png)

![1-[4-(Pyridin-3-ylmethoxy)phenyl]ethanamine](/img/structure/B2599171.png)